molecular formula C11H18N2O3 B11507485 1-(acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide

1-(acetyloxy)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No.: B11507485
M. Wt: 226.27 g/mol
InChI Key: ACZCARATKSZDST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate typically involves the reaction of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitroxide radicals, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 3-carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate involves its role as a nitroxide radical. It interacts with molecular targets through redox reactions, affecting various biochemical pathways. The compound’s ability to undergo reversible oxidation and reduction makes it a valuable tool in studying oxidative stress and related processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-carbamoyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate apart is its specific structural configuration, which provides unique reactivity and stability. This makes it particularly useful in specialized applications such as EPR imaging and the synthesis of advanced materials .

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

(3-carbamoyl-2,2,5,5-tetramethylpyrrol-1-yl) acetate

InChI

InChI=1S/C11H18N2O3/c1-7(14)16-13-10(2,3)6-8(9(12)15)11(13,4)5/h6H,1-5H3,(H2,12,15)

InChI Key

ACZCARATKSZDST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON1C(C=C(C1(C)C)C(=O)N)(C)C

Origin of Product

United States

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